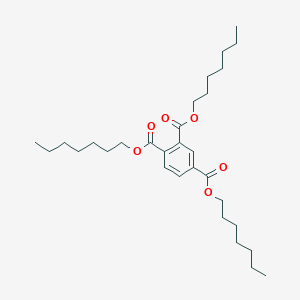
Triheptyl benzene-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triheptyl benzene-1,2,4-tricarboxylate is a useful research compound. Its molecular formula is C30H48O6 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Industrial Applications
1. Plasticizer in Polymers
THB is predominantly used as a plasticizer in polyvinyl chloride (PVC) and other polymers. Its advantages include:
- Enhanced Flexibility : Improves the flexibility and durability of plastics.
- Low Volatility : Maintains performance under heat and moisture conditions.
- Safer Alternative to Phthalates : THB is considered a safer option compared to traditional phthalates due to its lower toxicity profile.
| Application | Description |
|---|---|
| PVC Products | Used in electrical cables, automotive parts, and heat-resistant materials. |
| Cosmetic Formulations | Acts as a skin conditioner and plasticizer in various cosmetic products. |
2. Drug Delivery Systems
Recent research highlights THB's potential in biomedical applications:
- Carrier for Hydrophobic Drugs : Enhances the solubility and bioavailability of poorly soluble drugs.
- Nanoparticle Formulations : Investigated for use in targeted drug delivery systems allowing controlled release of therapeutics.
Studies indicate that THB exhibits biocompatibility and low toxicity, making it suitable for medical applications. For instance, experiments with Sprague-Dawley rats showed no adverse reproductive effects or developmental issues associated with THB exposure .
Environmental Applications
Research into the environmental impact of THB is still emerging:
- Ecotoxicological Studies : Initial findings suggest that THB has low toxicity towards aquatic organisms, indicating minimal environmental risk when used in industrial applications.
- Biodegradation Pathways : Understanding how THB breaks down in environmental contexts is crucial for assessing its long-term ecological impact.
Regulatory Considerations
The use of THB is subject to various regulatory assessments concerning human health risks. Evaluations have shown that it does not pose significant risks at typical exposure levels found in consumer products. The compound has been assessed as a low priority for further toxicological work due to its favorable safety profile .
Case Study 1: Use in PVC Production
A study evaluated the performance of THB as a plasticizer in PVC formulations. Results demonstrated improved processing characteristics and mechanical properties compared to traditional phthalates, reinforcing its position as a viable alternative in the industry.
Case Study 2: Biomedical Research
In pharmacokinetic studies involving THB nanoparticles, researchers observed enhanced drug solubility and sustained release profiles in vitro. These findings support further exploration into THB's application as a carrier for therapeutic agents.
Eigenschaften
CAS-Nummer |
1528-48-9 |
|---|---|
Molekularformel |
C30H48O6 |
Molekulargewicht |
504.7 g/mol |
IUPAC-Name |
triheptyl benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H48O6/c1-4-7-10-13-16-21-34-28(31)25-19-20-26(29(32)35-22-17-14-11-8-5-2)27(24-25)30(33)36-23-18-15-12-9-6-3/h19-20,24H,4-18,21-23H2,1-3H3 |
InChI-Schlüssel |
SYKYENWAGZGAFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
Kanonische SMILES |
CCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCC)C(=O)OCCCCCCC |
Key on ui other cas no. |
1528-48-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















